Thieno[3,2-c]pyridin-4-amine
Overview
Description
Thieno[3,2-c]pyridin-4-amine is an aromatic heterocyclic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₇H₆N₂S, and it has a molecular weight of 150.2 g/mol . The compound exhibits interesting pharmacological properties, including anti-inflammatory effects.
Synthesis Analysis
Thieno[3,2-c]pyridin-4-amine can be synthesized through various methods. One approach involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of 2,2,6,6-tetramethylpiperidin-1-yl oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of thieno[3,2-c]pyridin-4-amine consists of a fused pyridine and thiophene ring system. The nitrogen atoms at positions 1 and 3 contribute to its aromaticity. The tert-butylphenethyl substituent enhances its stability and reactivity .Chemical Reactions Analysis
Thieno[3,2-c]pyridin-4-amine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can react with carbonyl compounds to form diverse derivatives with potential biological activities .Scientific Research Applications
Synthesis of Thienopyrimidine Derivatives
Thieno[3,2-c]pyridin-4-amine serves as a versatile synthon in the synthesis of various thienopyrimidine derivatives. These compounds are of interest due to their diverse biological activities. For instance, they can be used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides, which have potential applications in medicinal chemistry .
Anticancer Activity
Some derivatives of Thieno[3,2-c]pyridin-4-amine have shown promising anticancer properties. They have been synthesized and preselected via molecular docking to be tested for their anticancer activity in NCI 60 cell lines. Certain compounds exhibited remarkable activity against various cancer cell lines, indicating their potential as therapeutic agents .
Mycobacterial Research
Thieno[3,2-c]pyridin-4-amine derivatives have been evaluated for their efficacy against mycobacterial species. These compounds can serve as tools to probe the mycobacterial oxidative phosphorylation pathway, which is crucial for understanding and treating mycobacterial infections .
Chemical Papers and Publications
The compound has been featured in numerous chemical papers and publications, highlighting its importance in synthetic chemistry and drug design. It’s often cited for its role in the development of new synthetic approaches and methodologies .
Structure-Based Drug Design
In structure-based drug design, Thieno[3,2-c]pyridin-4-amine derivatives are used as analogs of biogenic purines. They are considered potential nucleic acid antimetabolites, making them significant in the design of drugs targeting genetic material .
Synthetic Chemistry Education
Due to its complex nature and versatile applications, Thieno[3,2-c]pyridin-4-amine is also used in educational settings to teach advanced concepts in synthetic chemistry. It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis .
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridin-4-amine primarily targets the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
Thieno[3,2-c]pyridin-4-amine inhibits Cyt-bd . The inhibition of Cyt-bd leads to ATP depletion in the presence of the cytochrome bcc: aa3 (QcrB) inhibitor Q203 . This interaction with its target results in significant changes in the energy metabolism of the Mycobacterium tuberculosis.
Biochemical Pathways
The primary biochemical pathway affected by Thieno[3,2-c]pyridin-4-amine is the oxidative phosphorylation pathway . By inhibiting Cyt-bd, Thieno[3,2-c]pyridin-4-amine disrupts the normal functioning of this pathway, leading to ATP depletion .
Pharmacokinetics
Its impact on bioavailability is evident from its ability to inhibit cyt-bd and cause atp depletion .
Result of Action
The molecular and cellular effects of Thieno[3,2-c]pyridin-4-amine’s action primarily involve the inhibition of Cyt-bd, leading to ATP depletion . This results in significant changes in the energy metabolism of the Mycobacterium tuberculosis, affecting its growth and survival .
properties
IUPAC Name |
thieno[3,2-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVYKAHFQBZQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590867 | |
Record name | Thieno[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridin-4-amine | |
CAS RN |
215453-35-3 | |
Record name | Thieno[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-c]pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do Thieno[3,2-c]pyridin-4-amine derivatives interact with BTK and what are the downstream effects of this interaction?
A1: While the provided abstracts don't delve into the specific binding interactions, they highlight that Thieno[3,2-c]pyridin-4-amine derivatives act as Bruton's tyrosine kinase (BTK) inhibitors [, ]. BTK plays a crucial role in B cell receptor signaling, which is essential for B cell activation, differentiation, and survival. Inhibiting BTK can disrupt B cell function and downstream signaling pathways involved in inflammatory responses and autoimmune diseases. Further research detailing the specific interactions within the BTK active site would be needed to fully elucidate the mechanism of action.
Q2: How does modifying the structure of Thieno[3,2-c]pyridin-4-amine affect its potency as a BTK inhibitor?
A2: One study focused on exploring the Structure-Activity Relationship (SAR) by synthesizing and evaluating novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines []. While the abstract doesn't disclose specific modifications or their impact on potency, it implies that alterations at the 7-position of the thieno[3,2-c]pyridin-4-amine scaffold significantly influence the inhibitory activity against BTK. This suggests that exploring different substituents at this position could be a promising strategy for optimizing the potency and selectivity of these inhibitors.
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